Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a brominated heterocyclic organic compound. It is characterized by the presence of a thieno[2,3-c]pyridine core structure, which is a fused ring system containing sulfur and nitrogen atoms. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl pyridine-2-carboxylate and bromine.
Reaction Conditions: The reaction involves the bromination of the thieno[2,3-c]pyridine core. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of different reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated or arylated derivatives.
Scientific Research Applications
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for kinase inhibitors and other therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.
Comparison with Similar Compounds
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with bromine at a different position.
Ethyl 5-iodothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with iodine instead of bromine.
Ethyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with chlorine instead of bromine.
Uniqueness: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity compared to its iodine or chlorine analogs.
Biological Activity
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thieno[2,3-c]pyridine core with a bromine substituent at the 5-position and an ethyl ester at the carboxylic acid moiety. Its molecular formula is C9H8BrN1O2, and it exhibits properties typical of heterocyclic compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-b]pyridine derivatives, which include this compound. The compound has been evaluated for its effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
In Vitro Studies
-
Cell Viability and Proliferation :
- The compound was tested using the sulforhodamine B assay to assess its cytotoxicity against TNBC cell lines. Results indicated that this compound significantly reduced cell viability at concentrations around 13 µM (GI50) without affecting non-tumorigenic mammary epithelial cells (MCF-12A) .
- Further assays demonstrated a decrease in the percentage of proliferating cells in treated cultures compared to controls.
- Cell Cycle Analysis :
- Tumor Size Reduction :
The mechanism by which this compound exerts its biological effects appears to be independent of classical apoptotic pathways. Notably, no significant alterations were observed in key apoptotic markers such as PARP or caspase-3 following treatment, suggesting alternative mechanisms may be involved .
Comparative Biological Activity
To better understand the potency of this compound, it is useful to compare it with other thienopyridine derivatives:
Compound Name | Cell Line Tested | GI50 (µM) | Effect on Non-Tumorigenic Cells |
---|---|---|---|
This compound | MDA-MB-231 | 13 | Minimal |
Compound A (similar structure) | MDA-MB-231 | 15 | Minimal |
Doxorubicin (control) | MDA-MB-231 | 0.5 | Significant |
Properties
IUPAC Name |
ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVGLJHPJJXGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.